

"3-Amino-4,5-dimethylbenzenesulfonamide" as an intermediate in pharmaceutical manufacturing

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Compound of Interest

| | |
|----------------|--|
| Compound Name: | 3-Amino-4,5-dimethylbenzenesulfonamide |
| Cat. No.: | B1276072 |

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Application Notes and Protocols: Sulfonamide Intermediates in Pharmaceutical Manufacturing

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and data for the use of key sulfonamide-containing intermediates in the synthesis of two major pharmaceutical drugs: Pazopanib and Celecoxib. The information is intended to guide researchers in the development and optimization of synthetic routes for these active pharmaceutical ingredients (APIs).

Pazopanib Synthesis via 5-Amino-2-methylbenzenesulfonamide

Pazopanib is a potent multi-target tyrosine kinase inhibitor used in the treatment of renal cell carcinoma and soft tissue sarcoma. A crucial intermediate in its synthesis is 5-amino-2-methylbenzenesulfonamide. Several synthetic routes have been developed, with a common strategy involving the condensation of this intermediate with a pyrimidine derivative.

Quantitative Data Summary

The following table summarizes representative yields and purity data for key steps in different synthetic routes to Pazopanib, starting from 5-amino-2-methylbenzenesulfonamide or its precursors.

| Step | Reactant(s) | Solvent(s) | Catalyst/Reagent | Yield (%) | Purity (%) | Reference |
|---|---|--------------------------|--------------------|-----------|------------|-----------|
| Synthesis of 5-(4-chloropyrimidin-2-ylamino)-2-methylbenzenesulfonamide, 2,4-dichloropyrimidine | 5-amino-2-methylbenzenesulfonamide, 2,4-dichloropyrimidine | Ethanol, Tetrahydrofuran | Sodium bicarbonate | 48 | - | [1] |
| Condensation on to Pazopanib Hydrochloride | 5-(4-chloropyrimidin-2-ylamino)-2-methylbenzenesulfonamide, N,2,3-trimethyl-2H-indazol-6-amine | Ethanol | Hydrochloric acid | ~63 | 97.5 | [1][2] |
| Purification of Pazopanib Hydrochloride | Crude Pazopanib Hydrochloride | Methanol, Water | - | 77 | 99.9 | [1][2] |
| Alternative Condensation on to Pazopanib Hydrochloride | N-(2-chloropyrimidin-4-yl)-N,2,3-trimethyl-2H-indazol-6-amine, 5-amino-2-methylbenzenesulfonamide | Isopropyl alcohol | Hydrochloric acid | 85 | 98.4 | [2] |

enesulfona
mide

Synthesis

of N,2,3-

trimethyl- 2,3-

2H- dimethyl-

indazole-6- 2H-indazol-

amine from 6-amine,

2,3- paraformal

dimethyl- dehyde

2H-indazol-

6-amine

Sodium

Methanol methoxide, -

NaBH₄

[1]

Reduction

of 2,3-

dimethyl-6- 2,3-

nitro-2H- dimethyl-6-

indazole nitro-2H-

indazole

Methanol

Raney

Nickel, H₂

[3]

Overall

Yield (from

2,3-

dimethyl-

2H-indazol-

6-amine)

~31

[2]

Overall

Yield

(Alternative

Route)

52

>99.5

[2]

Note: Yields and purities can vary significantly based on reaction conditions and scale.

Experimental Protocols

Protocol 1: Synthesis of 5-(4-chloropyrimidin-2-yl-amino)-2-methylbenzenesulfonamide [1]

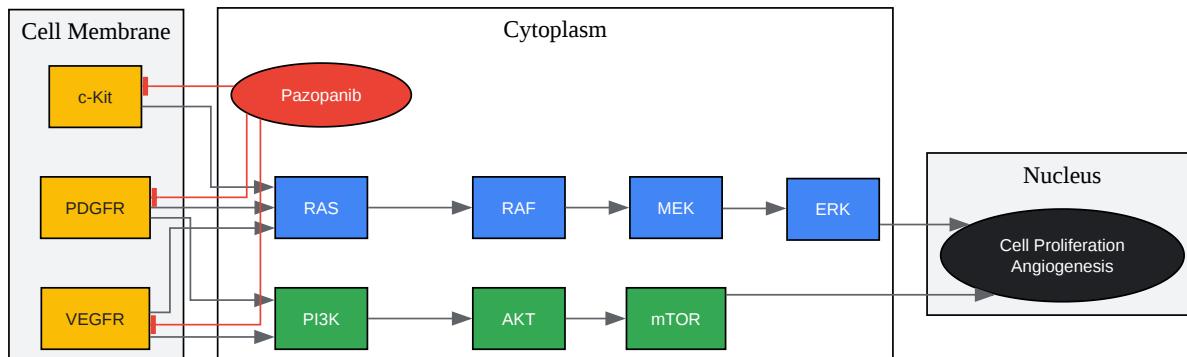
- Combine 5-amino-2-methylbenzenesulfonamide and 2,4-dichloropyrimidine in a mixture of ethanol and tetrahydrofuran.
- Add sodium bicarbonate to the mixture.
- Stir the reaction mixture at an appropriate temperature and monitor for completion by a suitable chromatographic technique (e.g., TLC or HPLC).
- Upon completion, quench the reaction and perform a work-up procedure.
- Purify the crude product, for example, by recrystallization from ethyl acetate, to yield 5-(4-chloropyrimidin-2-yl-amino)-2-methylbenzenesulfonamide.

Protocol 2: Synthesis of Pazopanib Hydrochloride[1][2][4]

- React N-(2-chloropyrimidin-4-yl)-N,2,3-trimethyl-2H-indazol-6-amine with 5-amino-2-methylbenzenesulfonamide.[4]
- The reaction is typically carried out in a solvent such as ethanol, isopropanol, methanol, tetrahydrofuran, acetonitrile, or dioxane.[4]
- Add hydrochloric acid to the reaction mixture.[4]
- Heat the mixture to reflux and maintain for several hours, monitoring the reaction progress.
- Cool the reaction mixture to allow for the precipitation of Pazopanib hydrochloride.
- Collect the solid product by filtration, wash with a suitable solvent, and dry.
- For higher purity, the product can be recrystallized from a mixture of methanol and water.[4]

Pazopanib Signaling Pathway

Pazopanib functions by inhibiting multiple tyrosine kinase receptors, primarily VEGFR-1, -2, and -3, as well as PDGFR- α , PDGFR- β , and c-Kit.[5][6][7] This inhibition blocks downstream signaling pathways, such as the RAS/RAF/MEK/ERK and PI3K/AKT/mTOR pathways, which are critical for angiogenesis and tumor cell proliferation.[5]

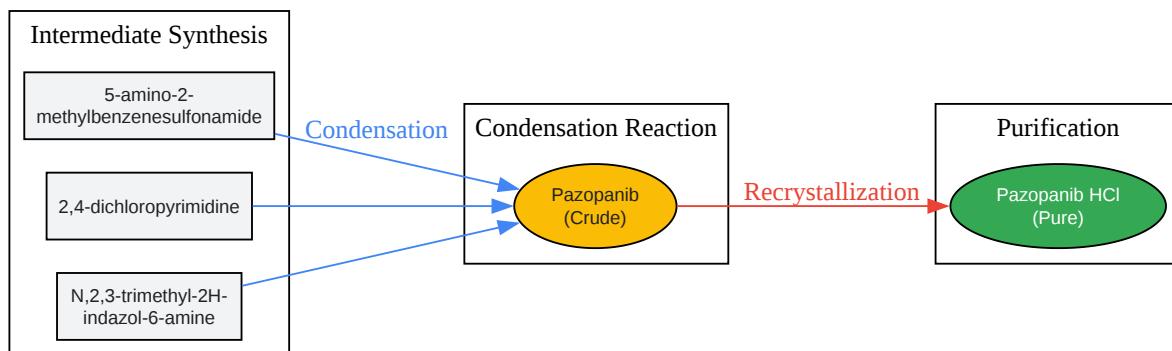


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Pazopanib's inhibition of key tyrosine kinase receptors.

Pazopanib Synthesis Workflow

The following diagram illustrates a common synthetic workflow for Pazopanib.



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A simplified workflow for the synthesis of Pazopanib.

Celecoxib Synthesis via 4-Hydrazinobenzenesulfonamide Hydrochloride

Celecoxib is a selective COX-2 inhibitor used to treat pain and inflammation. A key building block for its synthesis is 4-hydrazinobenzenesulfonamide hydrochloride. The synthesis typically involves the condensation of this intermediate with a β -diketone.

Quantitative Data Summary

The table below presents quantitative data for the synthesis of Celecoxib.

| Step | Reactants | Solvent(s) | Catalyst/Reagent | Yield (%) | Purity (%) | Reference |
|---|---|----------------------|-------------------|-----------|------------|-----------|
| Synthesis of 1-(4-methylphenyl)-4,4,4-trifluorobutane-1,3-dione | p-methylacetophenone, ethyl trifluoroacetate | Toluene | Sodium methoxide | - | - | [8] |
| Condensation to Celecoxib | 1-(4-methylphenyl)-4,4,4-trifluorobutane-1,3-dione, 4-hydrazinobenzenesulphonamide | Water | Hydrochloric acid | - | - | [8] |
| Alternative Condensation to Celecoxib | 4,4,4-trifluoro-1-[4-(methyl)phenyl]butane-1,3-dione, 4-sulphonamidophenylhydrazine | Ethyl acetate, Water | - | High | - | [9] |
| Continuous Flow Synthesis of Celecoxib | 2-bromo-3,3,3-trifluoropropene and Celecoxib | - | - | 50 | - | |

| | | | | | | |
|---|-----------------|-----------|------------------|-------|---|------|
| (Overall Yield) | other reagents | | | | | |
| Purification of Celecoxib | Crude Celecoxib | Toluene | Activated carbon | - | - | [9] |
| In Vitro COX-2 Inhibition (IC ₅₀) | Celecoxib | Sf9 cells | - | 40 nM | - | [10] |

Note: Yields and purity are dependent on the specific process and purification methods employed.

Experimental Protocols

Protocol 3: Synthesis of 1-(4-methylphenyl)-4,4,4-trifluoro-butane-1,3-dione[8]

- To a solution of sodium methoxide in toluene, add a mixture of p-methyl acetophenone and ethyl trifluoroacetate.
- Heat the reaction mixture and stir for several hours.
- After cooling, quench the reaction with aqueous hydrochloric acid.
- Separate the organic layer, and extract the aqueous layer with toluene.
- Combine the organic layers and remove the solvent under reduced pressure to obtain the product.

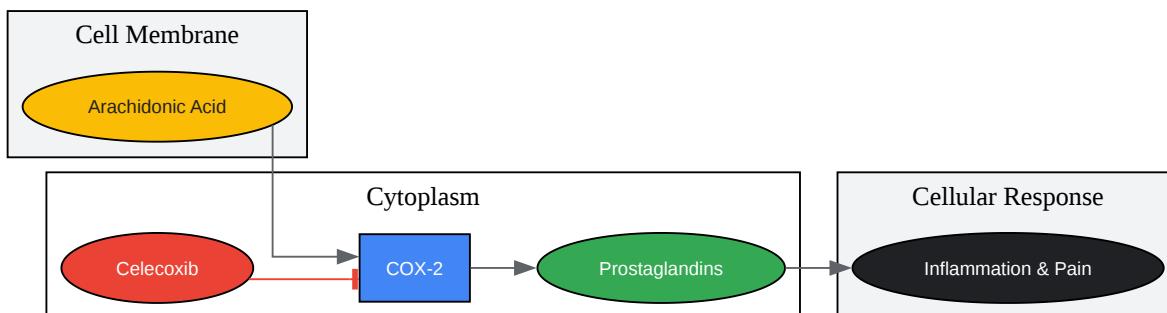
Protocol 4: Synthesis of Celecoxib[8][9]

- A mixture of 4-hydrazinobenzenesulfonamide hydrochloride and 1-(4-methylphenyl)-4,4,4-trifluoro-butane-1,3-dione is prepared in a suitable solvent, such as water or a mixture of ethyl acetate and water.[8][9]
- If using water as a solvent, a catalytic amount of hydrochloric acid is added.[8]

- The reaction mixture is heated to reflux for several hours, with progress monitored by TLC.
- Upon completion, the mixture is cooled, and the crude product is isolated.
- Purification can be achieved by recrystallization from a suitable solvent system, such as ethyl acetate/heptane.[10]

Celecoxib Signaling Pathway

Celecoxib selectively inhibits the cyclooxygenase-2 (COX-2) enzyme.[11][12] COX-2 is responsible for the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation and pain.[11][12] By inhibiting COX-2, Celecoxib reduces the production of these pro-inflammatory prostaglandins.[12]

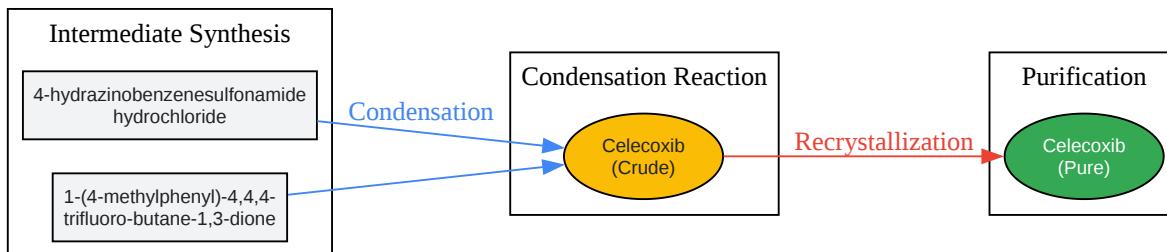


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Celecoxib's selective inhibition of the COX-2 enzyme.

Celecoxib Synthesis Workflow

The diagram below outlines a typical synthetic route for Celecoxib.



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A simplified workflow for the synthesis of Celecoxib.

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